![molecular formula C16H15N3O2S B2481061 N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-70-5](/img/structure/B2481061.png)

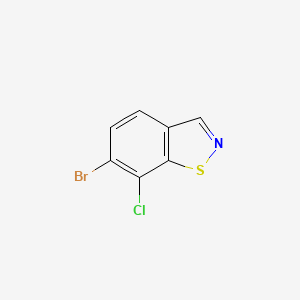

N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines typically involves the reaction of tetrahydropyrimidine-2-thiones with chloroacetates or other suitable reagents. For example, compounds related to the subject chemical have been synthesized via reactions involving ethyl chloroacetate and N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides, yielding derivatives with antimicrobial activities (Gein et al., 2015). This indicates a multi-step synthetic pathway involving initial preparation of the pyrimidine core followed by cyclization to form the thiazolopyrimidine framework.

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidines has been thoroughly analyzed, revealing a variety of conformations based on substituent variations. Crystallographic studies have shown that the orientation of aryl rings and the presence of substituents significantly affect the molecular conformation and packing in the solid state, influencing the compound's overall properties (Nagarajaiah & Begum, 2014).

Chemical Reactions and Properties

Thiazolo[3,2-a]pyrimidines engage in a variety of chemical reactions, facilitating the introduction of different functional groups. This versatility is exemplified by reactions leading to antimicrobial active derivatives, highlighting the compounds' reactivity towards halides and the ability to undergo further functionalization (Kolisnyk et al., 2015).

Wissenschaftliche Forschungsanwendungen

Structural Modifications and Molecular Interactions

- Thiazolopyrimidines, including compounds similar to N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, show varied molecular interactions based on different substituents at key positions. These interactions are pivotal in understanding their conformational features and potential applications in drug design (Nagarajaiah & Begum, 2014).

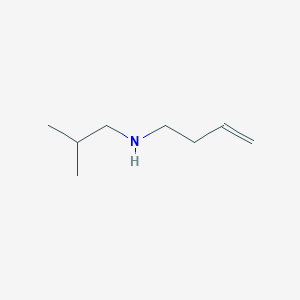

Synthesis of Novel Derivatives

- Research into synthesizing novel thiazolopyrimidines derivatives explores their potential as anti-inflammatory and analgesic agents. This includes understanding their structural properties and biological activity, which can be pivotal in developing new therapeutic compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Reactions and Synthesis Techniques

- Investigations into the synthesis and reactions of similar thiazolopyrimidines compounds help in understanding the chemical pathways and potential applications of these compounds in pharmaceutical research (Kappe & Roschger, 1989).

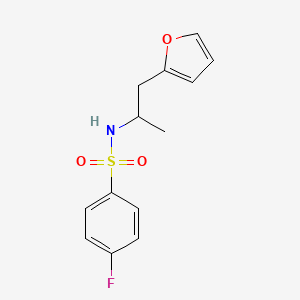

Potential Biological Activities

- Some thiazolopyrimidines derivatives have been evaluated for their antimicrobial activities, indicating their potential use in developing new antibacterial and antifungal agents. This area of research is crucial for addressing growing concerns about antibiotic resistance (Akbari et al., 2008).

Synthesis of Functionalized Derivatives

- The synthesis of functionalized thiazolopyrimidines explores the creation of new compounds with potentially unique and useful properties. This research is important for expanding the diversity of compounds available for various applications, including medicinal chemistry (Peterlin-Mašič et al., 2000).

Antitumor and Anti-Inflammatory Potential

- Novel derivatives of thiazolopyrimidines have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, suggesting their potential application in cancer and inflammation treatment (Rahmouni et al., 2016).

Wirkmechanismus

Target of Action

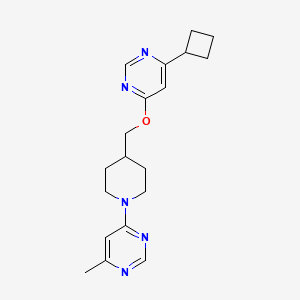

It is known that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Mode of Action

The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets . The 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Biochemical Pathways

It is known that thiazolo[3,2-a]pyrimidine derivatives have been demonstrated to have high antitumor, antibacterial, and anti-inflammatory activities . This suggests that these compounds may interact with multiple biochemical pathways related to these biological processes.

Result of Action

It has been reported that thiazolopyrimidine derivatives, including this compound, have shown potent cytotoxic activity against various cancer cell lines . For instance, compound 4g, a derivative of thiazolopyrimidine, exhibited potent cytotoxic activity with IC50 values of 3.1±0.4 µM and 9.8±0.4 µM against A549 and HeLa cell lines, respectively .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(2,6-dimethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-9-5-4-6-10(2)13(9)18-14(20)12-7-17-16-19(15(12)21)11(3)8-22-16/h4-8H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBLHBNHCIYKES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2480978.png)

![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2480982.png)

![6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2480983.png)

![methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride](/img/structure/B2480988.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2480990.png)

![N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2480996.png)